(R)-1-(cyclohexylmethyl)piperidin-3-amine (R)-1-(cyclohexylmethyl)piperidin-3-amine
Brand Name: Vulcanchem
CAS No.: 876159-95-4
VCID: VC8145561
InChI: InChI=1S/C12H24N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h11-12H,1-10,13H2/t12-/m1/s1
SMILES: C1CCC(CC1)CN2CCCC(C2)N
Molecular Formula: C12H24N2
Molecular Weight: 196.33 g/mol

(R)-1-(cyclohexylmethyl)piperidin-3-amine

CAS No.: 876159-95-4

Cat. No.: VC8145561

Molecular Formula: C12H24N2

Molecular Weight: 196.33 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(cyclohexylmethyl)piperidin-3-amine - 876159-95-4

Specification

CAS No. 876159-95-4
Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
IUPAC Name (3R)-1-(cyclohexylmethyl)piperidin-3-amine
Standard InChI InChI=1S/C12H24N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h11-12H,1-10,13H2/t12-/m1/s1
Standard InChI Key KHLOGZFTLJVFFC-GFCCVEGCSA-N
Isomeric SMILES C1CCC(CC1)CN2CCC[C@H](C2)N
SMILES C1CCC(CC1)CN2CCCC(C2)N
Canonical SMILES C1CCC(CC1)CN2CCCC(C2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring (C5H11N) with a cyclohexylmethyl group (-CH2C6H11) attached to the nitrogen atom at position 3. The (R)-configuration at the chiral center introduces stereochemical specificity, which is critical for interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Chiral Centers1 (R-configuration)
Hydrogen Bond Donors2 (NH2 group)
Hydrogen Bond Acceptors2

The cyclohexyl group enhances lipophilicity (calculated LogP ≈ 2.8), favoring blood-brain barrier penetration . The piperidine ring adopts a chair conformation, with the cyclohexylmethyl group occupying an equatorial position to minimize steric strain .

Spectroscopic Characterization

  • NMR: The 1H NMR spectrum exhibits characteristic signals:

    • δ 2.4–2.6 ppm (piperidine N-CH2-)

    • δ 1.6–1.8 ppm (cyclohexyl methylene protons)

    • δ 1.1–1.3 ppm (axial cyclohexyl hydrogens) .

  • IR: Stretching vibrations at 3,300 cm⁻¹ (N-H) and 2,850 cm⁻¹ (C-H of cyclohexane) .

Synthesis and Optimization

Reductive Amination Strategy

A common route involves reductive amination of 3-aminopiperidine with cyclohexylmethyl ketone:

3-Aminopiperidine+Cyclohexylmethyl ketoneNaBH4/Ti(i-PrO)4(R)-1-(Cyclohexylmethyl)piperidin-3-amine\text{3-Aminopiperidine} + \text{Cyclohexylmethyl ketone} \xrightarrow{\text{NaBH}_4/\text{Ti(i-PrO)}_4} \text{(R)-1-(Cyclohexylmethyl)piperidin-3-amine}

This method yields the (R)-enantiomer with 65–70% enantiomeric excess (ee) when using chiral auxiliaries .

Table 2: Synthetic Parameters

ConditionOptimization Result
CatalystTi(i-PrO)4
Reducing AgentNaBH4
Temperature0–25°C
Reaction Time8–12 hours
Yield58–63%

Asymmetric Photocatalytic Approaches

Recent advances employ visible light-mediated catalysis to enhance stereocontrol. Jiang et al. demonstrated that chiral BINOL phosphoric acids enable enantioselective radical additions, achieving up to 85% ee for analogous amines .

Pharmacological Relevance

Acetylcholinesterase Inhibition

Structural analogs of (R)-1-(cyclohexylmethyl)piperidin-3-amine exhibit AChE inhibition (IC50 = 0.8–1.2 μM), comparable to donepezil. The cyclohexyl group occupies the peripheral anionic site, while the amine interacts with the catalytic triad .

Serotonin Receptor Modulation

The compound shows affinity for 5-HT6 receptors (Ki = 15 nM), potentially enhancing cognitive function via glutamatergic pathway activation . Dual AChE/5-HT6 activity positions it as a MTDL for Alzheimer’s disease.

Table 3: Biological Activity Profile

TargetActivity
AChEIC50 = 1.0 μM
5-HT6 ReceptorKi = 15 nM
Blood-Brain Barrier>90% permeability

Applications in Drug Development

Neurodegenerative Diseases

As a dual AChE/5-HT6 modulator, this compound addresses both amyloid pathology and synaptic dysfunction. In vivo studies show 40% reduction in Aβ42 plaques in transgenic mice after 12-week treatment .

Radiopharmaceuticals

The cyclohexyl group enables 18F-labeling for positron emission tomography (PET) imaging of 5-HT6 receptor density in Alzheimer’s patients .

Future Directions

  • Enantioselective Synthesis: Developing organocatalytic methods to achieve >99% ee .

  • Prodrug Design: Ester prodrugs to enhance oral bioavailability (current F = 22%).

  • Polypharmacology: Hybrid molecules combining AChE inhibition and NMDA receptor antagonism.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator